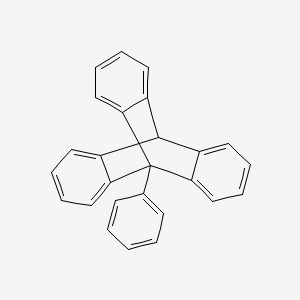
9-Phenyltriptycene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Phenyltriptycene is a derivative of triptycene, a unique hydrocarbon characterized by its propeller-shaped molecular structure This compound consists of three benzene rings joined by two sp³ carbon atoms, forming a D₃h-symmetric structure with a barrelene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyltriptycene typically involves the Diels-Alder reaction between anthracene and benzoquinone, followed by various functionalization steps. One common method includes the treatment of 9-phenyl-9-ethyl-10-methylene-9,10-dihydroanthracene with polyphosphoric acid, yielding 9-ethyl-10-methyl triptycene .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-efficiency.
化学反応の分析
Types of Reactions: 9-Phenyltriptycene undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Involves reagents like n-butyllithium and copper(I) halide for halogenation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: n-Butyllithium followed by copper(I) halide in an inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
9-Phenyltriptycene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe due to its unique structural properties.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for drug design.
作用機序
The mechanism of action of 9-Phenyltriptycene is primarily based on its ability to interact with other molecules through π-π stacking and other non-covalent interactions. These interactions can influence molecular recognition, self-assembly, and catalysis processes. The specific molecular targets and pathways involved depend on the context of its application, such as in catalysis or material science .
類似化合物との比較
Triptycene: The parent compound, lacking the phenyl group at the 9th position.
9-Bromotriptycene: A halogenated derivative with different reactivity and applications.
9-Phosphinotriptycene: A phosphorus-containing derivative used in studies of restricted rotation.
Uniqueness: 9-Phenyltriptycene stands out due to the presence of the phenyl group, which enhances its chemical reactivity and potential for functionalization. This makes it a versatile building block for various applications in chemistry, biology, and materials science.
特性
CAS番号 |
20466-07-3 |
|---|---|
分子式 |
C26H18 |
分子量 |
330.4 g/mol |
IUPAC名 |
1-phenylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C26H18/c1-2-10-18(11-3-1)26-22-15-7-4-12-19(22)25(20-13-5-8-16-23(20)26)21-14-6-9-17-24(21)26/h1-17,25H |
InChIキー |
XCTQVOJXLXFEML-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C23C4=CC=CC=C4C(C5=CC=CC=C52)C6=CC=CC=C36 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


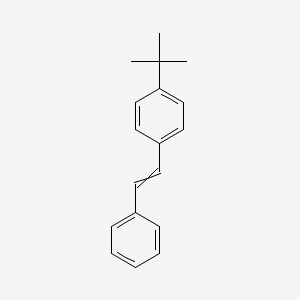
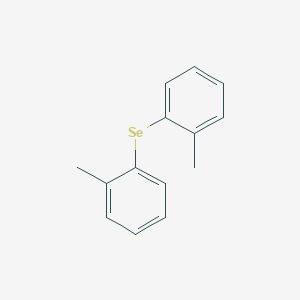
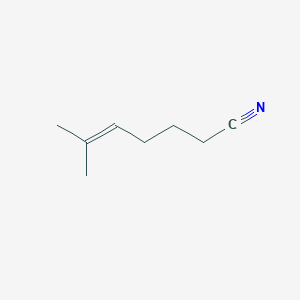
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)

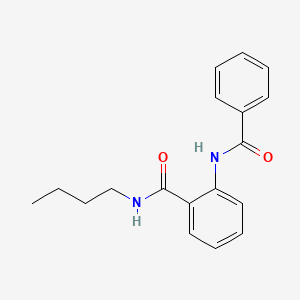
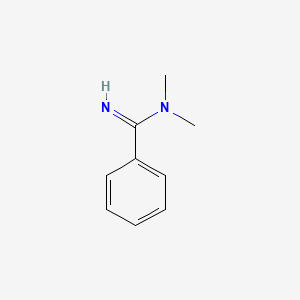
![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)

![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)

![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)


